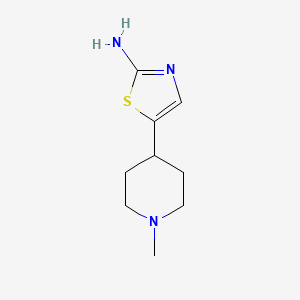
5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a piperidine ring, which is a six-membered ring containing nitrogen. The presence of these heterocyclic structures contributes to the compound’s reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Its potential biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine exerts its effects is often related to its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiazole and piperidine rings play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 4-(1-Methylpiperidin-4-yl)oxy aniline
Uniqueness
Compared to similar compounds, 5-(1-Methylpiperidin-4-yl)-1,3-thiazol-2-amine stands out due to the presence of both a thiazole and a piperidine ring. This unique combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H15N3S |
|---|---|
Poids moléculaire |
197.30 g/mol |
Nom IUPAC |
5-(1-methylpiperidin-4-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3S/c1-12-4-2-7(3-5-12)8-6-11-9(10)13-8/h6-7H,2-5H2,1H3,(H2,10,11) |
Clé InChI |
FKDHMIJTVFZCBZ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2=CN=C(S2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13881022.png)


![5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B13881051.png)
![Ethyl 2-[4-(5-bromopyrimidin-2-yl)oxyphenoxy]propanoate](/img/structure/B13881064.png)
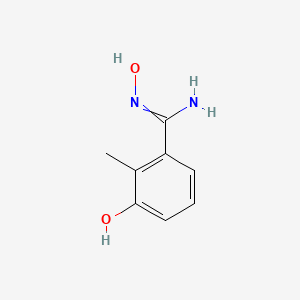
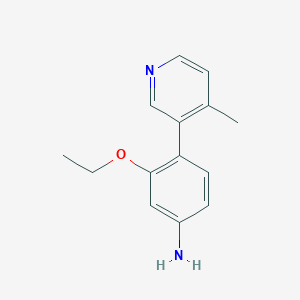
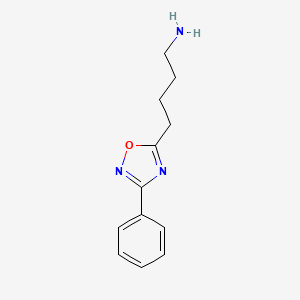
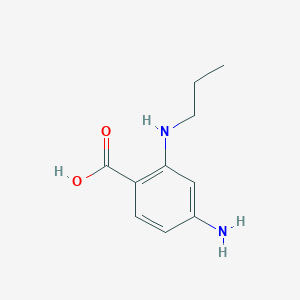
![tert-butyl N-[2-(3-methylphenyl)ethyl]carbamate](/img/structure/B13881092.png)

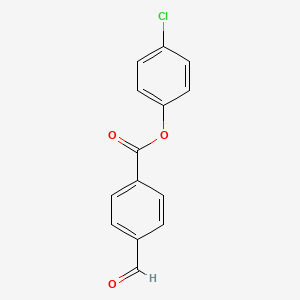
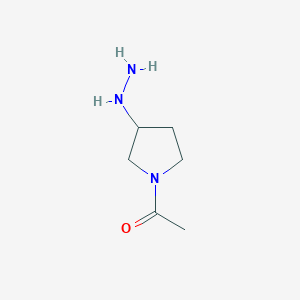
![[6-(4-Bromophenyl)pyridin-2-yl]methanol](/img/structure/B13881121.png)
